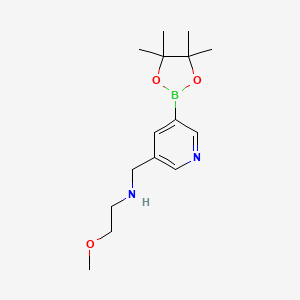

2-methoxy-N-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)ethanamine hydrochloride

説明

Core Molecular Architecture of Boronate-Containing Pyridine Derivatives

The compound features a pyridine core substituted with three key functional groups:

- A 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) group at the 5-position, serving as a protected boronic acid. This group enhances stability and solubility, making it suitable for Suzuki-Miyaura coupling reactions.

- A methoxy (-OCH₃) substituent at the 2-position, introducing electron-donating effects via resonance.

- An ethanamine (-CH₂CH₂NH₃⁺) group at the 3-position, protonated to form a hydrochloride salt. The ethanamine side chain enables hydrogen bonding and potential coordination with metal catalysts.

The pyridine backbone adopts a planar geometry, with the boronate group occupying a para position relative to the ethanamine substituent. The tetramethyl dioxaborolane moiety adopts a trigonal planar geometry around boron, stabilized by the electron-withdrawing effects of the oxygen atoms.

Positional Isomerism in Pyridinylboronic Acid Pinacol Esters

The positional arrangement of substituents on the pyridine ring significantly influences electronic and steric properties. For example:

In the target compound, the 5-pyridinyl boronate position minimizes steric hindrance with the 3-position ethanamine group, optimizing accessibility for transmetalation steps.

Electronic Effects of Methoxy and Ethanamine Substituents

The methoxy and ethanamine groups exert opposing electronic influences:

| Substituent | Electronic Effect | Impact on Reactivity |

|---|---|---|

| Methoxy | Electron-donating (σ = -0.268 para) | Activates pyridine ring toward electrophilic substitution |

| Ethanamine | Electron-donating (σ ≈ -0.66) | Stabilizes boronate via inductive effects; enhances basicity |

The methoxy group’s resonance donation counteracts the electron-withdrawing nature of the pyridine ring, while the ethanamine’s protonation generates a cationic center capable of hydrogen bonding. This dual electronic profile balances reactivity and stability.

Crystallographic Analysis of Hydrochloride Salt Formation

The hydrochloride salt’s crystal structure likely features:

- Hydrogen-bonding networks : Protonated ethanamine (-NH₃⁺) interacts with chloride ions (Cl⁻) and possibly the dioxaborolane oxygen atoms.

- Boron coordination : The boron atom adopts a tetrahedral geometry, with bonds to the pyridine nitrogen, two oxygen atoms from the pinacol ester, and a lone pair.

Key structural parameters (inferred from analogous compounds):

| Parameter | Value | Significance |

|---|---|---|

| B–O (dioxaborolane) | ~1.35 Å | Indicates strong B–O bonding |

| B–C (pyridinyl) | ~1.60 Å | Reflects sp² hybridization |

| N–H…Cl⁻ distance | ~1.80–2.10 Å | Confirms ionic interaction |

The pyridine ring’s planarity is preserved, with minor deviations caused by substituent steric effects. The methoxy group adopts a coplanar orientation with the ring to maximize resonance stabilization.

特性

IUPAC Name |

2-methoxy-N-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25BN2O3/c1-14(2)15(3,4)21-16(20-14)13-8-12(10-18-11-13)9-17-6-7-19-5/h8,10-11,17H,6-7,9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOBAZHVMVJNQKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)CNCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10725474 | |

| Record name | 2-Methoxy-N-{[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methyl}ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10725474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919347-14-1 | |

| Record name | N-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=919347-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-N-{[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methyl}ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10725474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

General Synthetic Strategy

The synthesis of this compound generally involves:

- Step 1: Introduction of the boronate ester group onto the pyridine ring via transition-metal catalyzed borylation (e.g., Suzuki-Miyaura coupling or Miyaura borylation).

- Step 2: Functionalization of the pyridinyl boronate intermediate with the ethanamine side chain.

- Step 3: Formation of the hydrochloride salt to yield the final compound.

Detailed Preparation Procedures

Borylation of Pyridine Derivative

- Starting from a halogenated pyridine (e.g., 3-bromopyridine or 3-iodopyridine), the boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as pinacol boronate) is introduced using palladium-catalyzed cross-coupling with bis(pinacolato)diboron.

- Typical catalysts include PdCl2(dppf), Pd(PPh3)4, or Pd(dppf)Cl2, with bases such as potassium acetate, sodium carbonate, or potassium phosphate.

- The reaction is conducted in solvents like acetonitrile, toluene, ethanol/water mixtures, or dimethyl sulfoxide under inert atmosphere (nitrogen or argon).

- Microwave irradiation or conventional heating at 80–110 °C for 0.5–2 hours is common.

- After reaction completion, the mixture is worked up by extraction, washing, drying, and purified by flash column chromatography.

Example reaction conditions and yields:

| Yield (%) | Catalyst & Base | Solvent(s) | Temperature & Time | Notes |

|---|---|---|---|---|

| 66.8 | Pd(dppf)Cl2, sodium carbonate, potassium acetate | Water/acetonitrile | 100 °C, 40 min, microwave | Inert atmosphere, degassed |

| 81 | CsF, pyridine | Dimethyl sulfoxide (DMSO) | 105 °C, 2 h | Schlenk technique, inert |

| 59 | Copper ferrite nanoparticles, potassium tert-butoxide | N,N-dimethylformamide (DMF) | 20 °C, 12 h | Green chemistry approach |

These conditions are adapted from literature examples for similar boronate esters and aryl boronates, showing good yields and operational versatility.

Aminomethylation of Boronate Pyridine

- The boronate-substituted pyridine intermediate is then reacted with 2-methoxyethylamine to introduce the ethanamine side chain via nucleophilic substitution or reductive amination.

- Protection/deprotection strategies may be employed to avoid boronate ester hydrolysis.

- The amine is typically introduced as the hydrochloride salt by treatment with HCl in dioxane or other suitable solvents.

- Purification is achieved by recrystallization or chromatography.

- Dissolve boronate pyridine intermediate in dichloromethane.

- Add 4N HCl in dioxane to the solution.

- Stir at room temperature for 1 hour to form the hydrochloride salt.

- Isolate the product by filtration or concentration.

This step ensures the formation of the hydrochloride salt of the target compound, improving stability and handling.

Analytical Data Supporting Preparation

- NMR Spectroscopy: ^1H NMR and ^13C NMR confirm the structure and purity of intermediates and final compound. Chemical shifts correspond to aromatic pyridine protons, methoxy group, pinacol methyl groups, and ethanamine methylene protons.

- Mass Spectrometry (MS): Electrospray ionization (ESI) MS confirms molecular ion peaks consistent with the expected molecular weight (e.g., calculated for C14H19N2O2 [M+H]+ = 247.1).

- Chromatography: Flash column chromatography on silica gel using ethyl acetate/heptane gradients is standard for purification.

- Yield and Purity: Isolated yields range from 60% to 85% depending on reaction conditions and scale.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Pd-catalyzed borylation | 3-bromopyridine, bis(pinacolato)diboron, PdCl2(dppf), K3PO4, MeCN, 110 °C, 45 min microwave | 60–80 | Inert atmosphere, degassed |

| 2 | Aminomethylation + salt formation | Boronate pyridine intermediate, 2-methoxyethylamine, HCl in dioxane, DCM, RT, 1 h | 70–85 | Formation of hydrochloride salt |

| 3 | Purification | Extraction, washing, drying, flash column chromatography | — | Ethyl acetate/heptane gradient |

Research Findings and Notes

- The borylation step is sensitive to catalyst choice and base; Pd(dppf)Cl2 with potassium phosphate or acetate bases is effective.

- Microwave-assisted heating significantly reduces reaction time and improves yields.

- The boronate ester is stable under mild acidic conditions used for hydrochloride salt formation.

- Alternative green chemistry approaches using copper catalysts and milder bases have been reported with moderate yields.

- The final hydrochloride salt form enhances compound stability and solubility for subsequent applications.

化学反応の分析

Types of Reactions

2-methoxy-N-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)ethanamine hydrochloride undergoes various types of chemical reactions, including:

Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.

Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

Substitution: The amino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

Bases: Such as potassium carbonate, used to deprotonate the boronic acid group.

Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.

Major Products Formed

Biaryl Compounds: Formed through Suzuki–Miyaura coupling.

Boronic Acids: Formed through oxidation of the boronic ester group.

科学的研究の応用

Medicinal Chemistry

The compound is being investigated for its role as a potential therapeutic agent. Its structural components suggest it could interact with biological systems effectively:

- Neurotransmitter Modulation : Research indicates that derivatives of similar compounds can act as modulators of biogenic amines, which are crucial in treating neurological disorders. The boron atom's presence may enhance the compound's ability to cross the blood-brain barrier, making it a candidate for further studies on neuropharmacology .

Organic Synthesis

2-Methoxy-N-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)ethanamine hydrochloride is particularly useful in:

- Suzuki-Miyaura Coupling Reactions : The boron moiety allows for efficient coupling reactions with aryl halides and other electrophiles. This is pivotal in forming carbon-carbon bonds in the synthesis of complex organic molecules .

- Functionalization of Aromatic Compounds : The compound can serve as a precursor for synthesizing various functionalized aromatic compounds due to its reactive methoxy and amine groups .

Materials Science

The unique properties of this compound make it suitable for applications in materials science:

- Boron-Doped Materials : Boron-containing compounds are known for their electronic properties. The incorporation of this compound into polymers or other materials could enhance their conductivity and thermal stability .

Case Study 1: Neuropharmacological Research

A study investigated the effects of related compounds on neurotransmitter transporters. Results indicated that modifications to the pyridine ring significantly affected binding affinity and selectivity towards serotonin transporters. This suggests that similar modifications to this compound could yield potent neuroactive agents .

Case Study 2: Synthesis of Aryl Boronates

In a recent experiment focusing on the synthesis of aryl boronates via Suzuki coupling reactions, this compound was utilized to successfully couple various aryl halides with high yields. The efficiency of the reaction was attributed to the stability and reactivity imparted by the boron moiety in the compound .

作用機序

The mechanism of action of 2-methoxy-N-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)ethanamine hydrochloride in Suzuki–Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide.

Transmetalation: The boronic ester transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the final coupled product.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in the 5-pyridinyl boronate and methoxyethylamine groups. Key comparisons include:

Key Observations :

- Boronate Position : The 5-pyridinyl boronate in the target compound contrasts with 2- or 4-position isomers (e.g., ), affecting electronic properties and coupling reactivity .

- Amino vs. Sulfonamide Groups: The methoxyethylamine hydrochloride in the target enhances water solubility compared to neutral amines (e.g., ) or sulfonamides (e.g., ), which may exhibit lower bioavailability.

- Heterocycle Choice : Pyridine derivatives (target, ) are more electron-deficient than pyrimidines (), influencing their reactivity in cross-couplings.

Physicochemical Properties

- Solubility : The hydrochloride salt increases aqueous solubility compared to free bases (e.g., ) but may reduce lipid membrane permeability.

- Hazard Profiles : Similar compounds exhibit warnings for acute toxicity (H302), skin/eye irritation (H315/H319) , suggesting the target requires analogous handling precautions.

Reactivity in Suzuki-Miyaura Coupling

The target compound’s boronate group enables cross-coupling with aryl/heteroaryl halides. Compared to analogues:

- Pyridine vs. Phenyl Boronates : Pyridine-based boronates (target, ) generally exhibit faster coupling rates with electron-deficient halides due to the ring’s electron-withdrawing nature .

生物活性

2-Methoxy-N-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)ethanamine hydrochloride is a compound of interest due to its potential biological activities. This compound is structurally related to various pharmacologically active agents and has been investigated for its role in modulating biological pathways related to inflammation and cancer.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Key Properties:

| Property | Value |

|---|---|

| Molecular Weight | 235.09 g/mol |

| CAS Number | 893440-50-1 |

| Boiling Point | Not available |

| Solubility | High |

| Toxicity | Harmful if swallowed |

Research indicates that this compound may function as a JAK inhibitor , affecting the JAK/STAT signaling pathway. This pathway plays a crucial role in various cellular processes, including immune response and cell proliferation. The inhibition of JAK has been linked to therapeutic effects in conditions such as rheumatoid arthritis and certain cancers .

Anti-inflammatory Effects

Studies have shown that compounds similar to this compound exhibit significant anti-inflammatory properties. They modulate cytokine production and reduce inflammation in various models of disease .

Anticancer Activity

The compound has been evaluated for its anticancer potential. It has shown efficacy against specific cancer cell lines by inducing apoptosis and inhibiting cell proliferation. This is primarily mediated through the modulation of signaling pathways associated with cell survival and growth .

Case Studies

- Rheumatoid Arthritis Model : In a study involving animal models of rheumatoid arthritis, treatment with this compound resulted in reduced joint swelling and inflammation markers, suggesting its potential as a therapeutic agent for inflammatory diseases .

- Cancer Cell Line Studies : In vitro studies using human cancer cell lines demonstrated that the compound inhibited cell growth and induced apoptosis in a dose-dependent manner. The mechanism was linked to the activation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .

Q & A

Q. How to interpret conflicting cytotoxicity results between free base and hydrochloride salt forms?

- Methodological Answer : Differences may arise from solubility or counterion effects. Perform parallel assays in matched solvents (e.g., 0.1% HCl for the hydrochloride vs. free base in DMSO). Use cell viability assays (MTT) with EC₅₀ comparisons and confirm intracellular uptake via fluorescence tagging .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。